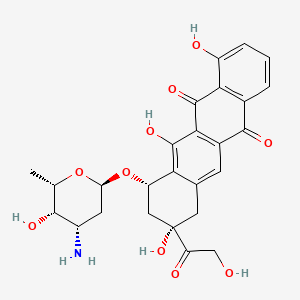

4-O-Demethyl-11-deoxydoxorubicin

Beschreibung

(7R,9S)-7-[(2R,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione has been reported in Streptomyces aureus with data available.

structure given in first source

Eigenschaften

CAS-Nummer |

81382-05-0 |

|---|---|

Molekularformel |

C26H27NO10 |

Molekulargewicht |

513.5 g/mol |

IUPAC-Name |

(7R,9S)-7-[(2R,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO10/c1-10-22(31)14(27)6-18(36-10)37-16-8-26(35,17(30)9-28)7-11-5-13-21(24(33)19(11)16)25(34)20-12(23(13)32)3-2-4-15(20)29/h2-5,10,14,16,18,22,28-29,31,33,35H,6-9,27H2,1H3/t10-,14-,16-,18+,22+,26+/m1/s1 |

InChI-Schlüssel |

ROILTUODAPUWLG-KAKOBGMRSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C(=O)CO)O)N)O |

Synonyme |

4-O-demethyl-11-deoxydoxorubicin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-O-Demethyl-11-deoxydoxorubicin: Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of 4-O-demethyl-11-deoxydoxorubicin, an anthracycline antibiotic with demonstrated antitumor properties. Due to the limited availability of data specific to this analog, this guide incorporates information from closely related compounds, including doxorubicin and its other derivatives, to provide a thorough understanding of its potential as a therapeutic agent.

Synthesis and Characterization

This compound is a naturally occurring anthracycline produced by the fermentation of Streptomyces peucetius var. aureus.[1] The synthesis process involves the cultivation of this specific bacterial strain, followed by the extraction and purification of the target compound from the fermentation broth.

Fermentation and Isolation

Experimental Protocol: General Fermentation and Isolation of Anthracyclines

-

Inoculum Preparation: A seed culture of Streptomyces peucetius var. aureus is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to optimize the production of anthracyclines. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.

-

Harvesting: After the fermentation is complete, the culture broth is harvested. The mycelium is separated from the supernatant, typically by centrifugation or filtration.

-

Solvent Extraction: The anthracycline complex, including this compound, is extracted from the mycelium and/or the supernatant using organic solvents.[1]

-

Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the individual components. Column chromatography is a key step in separating this compound from other related anthracyclines.[1]

-

Characterization: The purified compound is characterized using various chemical and physical methods to confirm its identity and purity.[1]

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of other anthracyclines, primarily involving interaction with DNA and the inhibition of topoisomerase II. This multifaceted mechanism ultimately leads to the induction of apoptosis in cancer cells.

DNA Intercalation and Topoisomerase II Inhibition

Anthracyclines, including doxorubicin, exert their cytotoxic effects by intercalating into the DNA double helix.[2] This insertion between base pairs leads to a local unwinding of the DNA and interferes with DNA replication and transcription.[2][3]

Furthermore, these compounds are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[2] This DNA damage is a critical trigger for the apoptotic cascade.[4]

Induction of Apoptosis

The DNA damage induced by this compound triggers a cellular stress response that culminates in programmed cell death, or apoptosis. This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage can activate signaling cascades that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[5] This, in turn, leads to the activation of caspase-9 and the subsequent executioner caspases.

-

Extrinsic Pathway: Doxorubicin has been shown to upregulate death receptors on the cell surface, making the cells more susceptible to apoptosis initiated by external ligands.[5]

Studies on doxorubicin have shown that it can induce apoptosis in various cancer cell lines through mechanisms that involve the activation of caspases and are dependent on mitochondrial pathways.[6][7][8]

Biological Activity and Efficacy

This compound has demonstrated both in vitro cytotoxic activity and in vivo antitumor effects in experimental models.[1]

In Vitro Cytotoxicity

While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented, it has been reported to exhibit cytotoxic activity.[1] For context, the cytotoxic activity of the closely related analog, 4'-deoxy-4'-iodo-doxorubicin, has been shown to be up to six times more potent than doxorubicin in four human cancer cell lines.[9]

Table 1: Comparative in vitro cytotoxicity of Doxorubicin and its Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Doxorubicin | MCF-7 (Breast) | ~1.2 | [10] |

| Doxorubicin | HeLa (Cervical) | Varies | [11] |

| Doxorubicin | A549 (Lung) | Varies | [11] |

| Doxorubicin | HepG2 (Liver) | Varies | [11] |

| 4'-deoxy-4'-iodo-doxorubicin | Various Human Cancer | More potent than Doxorubicin | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Antitumor Activity

This compound has been shown to be active against experimental tumors.[1] While specific data for this compound is limited, studies on the analog 4'-deoxydoxorubicin provide valuable insights into its potential in vivo efficacy.

In a study using a methylazoxymethanol acetate-induced colon tumor model in mice, 4'-deoxydoxorubicin demonstrated a significant reduction in tumor number at doses of 2.7 mg/kg (four weekly injections) and 5 mg/kg (six weekly injections).[12] Furthermore, when combined with 5-fluorouracil, it showed a potentiation of antitumor activity.[12]

Another study comparing 4'-deoxydoxorubicin to doxorubicin in various murine tumor models found it to be more active against colon 38 adenocarcinoma.[13] However, it was also found to be 1.5-3 times more toxic than doxorubicin.[13]

Table 2: In Vivo Antitumor Activity of 4'-deoxydoxorubicin

| Tumor Model | Dosing Schedule | Outcome | Reference |

| MAM-induced Colon Tumors (mice) | 2.7 mg/kg, 4 weekly injections | Significant decrease in tumor number | [12] |

| MAM-induced Colon Tumors (mice) | 5 mg/kg, 6 weekly injections | Significant decrease in tumor number | [12] |

| Gross Leukemia (mice) | Equitoxic doses | As active as doxorubicin | [13] |

| Mammary Carcinoma (mice) | Equitoxic doses | As active as doxorubicin | [13] |

| MS-2 Sarcoma (mice) | Equitoxic doses | As active as doxorubicin | [13] |

| B16 Melanoma (mice) | Equitoxic doses | Slightly less active than doxorubicin | [13] |

| Colon 38 Adenocarcinoma (mice) | Equitoxic doses | More active than doxorubicin | [13] |

Experimental Protocol: In Vivo Antitumor Efficacy Study

-

Tumor Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

-

Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule and route (e.g., intravenous).

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

-

Toxicity Evaluation: Animal body weight and general health are monitored as indicators of toxicity.

-

Data Analysis: Tumor volumes and other relevant parameters are statistically analyzed to determine the antitumor efficacy of the compound.

Conclusion

This compound is a promising anthracycline antibiotic with demonstrated cytotoxic and antitumor activities. Its synthesis from Streptomyces peucetius var. aureus and its mechanism of action, centered around DNA intercalation and topoisomerase II inhibition, align with the well-established properties of this class of chemotherapeutic agents. While more specific quantitative data on its biological activity and a detailed synthesis protocol would be beneficial for further development, the available information, supplemented by data from closely related analogs, suggests that this compound warrants further investigation as a potential anticancer drug. Future research should focus on optimizing its production, conducting comprehensive preclinical evaluations to determine its efficacy and toxicity profile across a wider range of cancer models, and elucidating the specific signaling pathways it modulates.

References

- 1. New anthracycline glycosides: this compound and analogues from Streptomyces peucetius var. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Replication and Transcription on DNA Structure-Related Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of DNA breakage in cytotoxicity of doxorubicin, 9-deoxydoxorubicin, and 4-demethyl-6-deoxydoxorubicin in murine leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions. | Sigma-Aldrich [merckmillipore.com]

- 9. Cardiotoxicity and cytotoxicity of the anthracycline analog 4'-deoxy-4'-iodo-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 12. The antitumoral activity of 4'-deoxydoxorubicin compared to doxorubicin and 5-fluorouracil on methylazoxymethanol acetate-induced colon tumors in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic with noted antibacterial and antitumor properties. First identified as a product of Streptomyces peucetius var. aureus, its discovery has contributed to the expansive field of anthracycline research, a class of compounds that remains critical in oncology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, drawing from available scientific literature. It outlines generalized experimental protocols for its production and purification and presents available data on its cytotoxic effects. This document is intended to serve as a foundational resource for researchers engaged in the study of novel anthracyclines and the development of cancer therapeutics.

Discovery

This compound was first reported in 1982 as a component of a new anthracycline complex produced by cultures of Streptomyces peucetius var. aureus.[1] This discovery was part of broader research into novel anthracycline glycosides. The producing organism, a variant of Streptomyces peucetius, is a well-known source of other clinically important anthracyclines, including doxorubicin and daunorubicin. The initial characterization of this compound revealed its potential as a bioactive compound with both antibacterial and cytotoxic activities in vitro, as well as efficacy in experimental tumor models.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the production and isolation of this compound. These protocols are compiled from methodologies described for the production of anthracyclines from Streptomyces species, as the specific, detailed protocol from the original discovery publication is not fully available.

Fermentation of Streptomyces peucetius var. aureus

The production of this compound is achieved through submerged fermentation of Streptomyces peucetius var. aureus.

2.1.1. Culture Media and Conditions

A two-stage fermentation process is typically employed, involving a seed culture followed by a production culture.

| Parameter | Seed Culture | Production Culture |

| Medium | Tryptone Soy Broth (TSB) or similar vegetative medium | A complex production medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. |

| Temperature | 28-30°C | 28-30°C |

| Agitation | 200-250 rpm | 200-250 rpm |

| Aeration | High | High |

| pH | 7.0-7.2 | Maintained between 6.8 and 7.5 |

| Incubation Time | 48-72 hours | 7-10 days |

2.1.2. Inoculum Development

-

A well-sporulated culture of Streptomyces peucetius var. aureus from an agar slant is used to inoculate the seed culture medium.

-

The seed culture is incubated under optimal conditions to achieve substantial biomass.

-

A small percentage (typically 5-10% v/v) of the seed culture is then used to inoculate the production fermentation tanks.

Isolation and Purification

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.[1]

2.2.1. Extraction

-

At the end of the fermentation, the mycelium is separated from the culture broth by centrifugation or filtration.

-

The anthracycline complex, including this compound, is extracted from the filtered broth using a water-immiscible organic solvent, such as n-butanol or a mixture of chloroform and methanol.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partition

-

The crude extract is subjected to a series of solvent-solvent partitions to separate the glycosidic anthracyclines from other components.

-

This typically involves partitioning between an acidic aqueous phase and an organic solvent. The anthracyclines, being basic due to the amino sugar moiety, will partition into the acidic aqueous phase.

-

The pH of the aqueous phase is then adjusted to be slightly basic, and the anthracyclines are re-extracted into an organic solvent.

2.2.3. Column Chromatography

-

The partially purified extract is subjected to column chromatography for the separation of the individual anthracycline components.

-

Silica gel is a commonly used stationary phase.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a chloroform-methanol gradient.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions containing the pure compound are pooled and the solvent is evaporated to yield the purified this compound.

Biological Activity and Quantitative Data

A study comparing the cytotoxicity of doxorubicin analogs in murine leukemia P388 cells found that 4-demethyl-6-deoxydoxorubicin was the most effective agent among those tested, being more cytotoxic than the parent compound, doxorubicin.[2] This suggests that the demethylation at the 4-O-position may contribute to enhanced cytotoxic activity.

Table 1: Comparative Cytotoxicity of Doxorubicin and an Analog

| Compound | Cell Line | Relative Cytotoxic Potency | Reference |

| Doxorubicin | P388 (murine leukemia) | Less cytotoxic than 4-demethyl-6-deoxydoxorubicin | [2] |

| 4-demethyl-6-deoxydoxorubicin | P388 (murine leukemia) | Most effective agent tested | [2] |

It is also noted that this compound exhibits cytotoxic effects against HeLa cells.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the production and isolation of this compound.

Caption: Generalized workflow for the production and isolation of this compound.

Logical Relationship of Isolation Steps

This diagram outlines the logical progression of the key stages in the isolation process.

Caption: Key logical steps in the isolation of the target compound from the fermentation broth.

Conclusion

This compound represents an intriguing member of the anthracycline family, originating from the same microbial genus that has provided cornerstone chemotherapeutic agents. While the detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide provides a framework for its production and isolation based on established methods for related molecules. The enhanced cytotoxicity observed in closely related analogs suggests that further investigation into the biological activity and mechanisms of action of this compound is warranted. This compound and its derivatives may hold potential for the development of new anticancer agents with improved therapeutic profiles. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Unveiling the Biological Activity of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activity of 4-O-Demethyl-11-deoxydoxorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. aureus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's cytotoxic and antitumor properties.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects against cultured human and murine cancer cell lines. The primary available data from foundational studies indicates its activity against HeLa (human cervical carcinoma) cells. While precise IC50 values from the original research are not publicly available, the compound is noted for its cytotoxic potential.

Table 1: Summary of In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Reported Activity |

| HeLa | Cervical Carcinoma | Cytotoxic |

In Vivo Antitumor Activity

In preclinical animal models, this compound has shown efficacy against experimental tumors. Specifically, its activity has been reported in murine leukemia models, including P388 and L1210 leukemias.

Table 2: Summary of In Vivo Antitumor Activity

| Tumor Model | Host | Reported Activity |

| P388 Leukemia | Mice | Active |

| L1210 Leukemia | Mice | Active |

Mechanism of Action

The precise signaling pathways of this compound have not been fully elucidated in publicly available literature. However, as an anthracycline, its mechanism of action is presumed to be similar to that of doxorubicin and other analogues. The primary mechanisms for this class of compounds are:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription processes.

-

Topoisomerase II Inhibition: Anthracyclines are known to form a stable ternary complex with DNA and topoisomerase II. This complex prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.

Below is a generalized diagram illustrating the proposed mechanism of action for anthracyclines like this compound.

Experimental Protocols

The following are detailed methodologies representative of the types of experiments likely conducted in the initial characterization of this compound, based on standard practices for anthracycline evaluation during the period of its discovery.

In Vitro Cytotoxicity Assay (HeLa Cells)

This protocol describes a typical colorimetric assay, such as the MTT assay, to determine the cytotoxic effects of the compound on a cancer cell line.

In Vitro Cytotoxicity of 4-O-Demethyl-11-deoxydoxorubicin: A Technical Guide for Preclinical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethyl-11-deoxydoxorubicin is a structural analog of doxorubicin, a potent and widely used anthracycline antibiotic in cancer chemotherapy. The modification of the doxorubicin molecule, a common strategy in drug discovery, aims to enhance efficacy, broaden the spectrum of activity, and reduce the severe side effects associated with the parent drug, particularly cardiotoxicity. The in vitro evaluation of the cytotoxic effects of such new analogs against a panel of cancer cell lines is a critical first step in the preclinical drug development process. This guide provides a comprehensive overview of the methodologies required to assess the in vitro cytotoxicity of this compound.

It is important to note that, as of the latest literature review, specific quantitative data on the in vitro cytotoxicity of this compound against various cancer cell lines is not extensively available in the public domain. Therefore, this document serves as a detailed technical framework and guide for researchers to conduct such studies and a template for the presentation of their findings. The protocols and data presentation formats are based on established methods for evaluating doxorubicin and its other analogs.

Data Presentation: In Vitro Cytotoxicity of Anthracycline Analogs

A standardized format for presenting cytotoxicity data is essential for the comparison of results across different studies and laboratories. The following table provides a template for summarizing the 50% inhibitory concentration (IC50) values of this compound against a variety of cancer cell lines. For illustrative purposes, this table includes example data for the parent compound, doxorubicin, derived from various studies.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 |

| HeLa | Cervical Adenocarcinoma | 0.34 - 2.9 |

| A549 | Lung Carcinoma | > 20 (Resistant) |

| HepG2 | Hepatocellular Carcinoma | 12.18 |

| PC3 | Prostate Adenocarcinoma | 2.64 |

| HCT116 | Colon Carcinoma | 24.30 |

Experimental Protocols

A detailed and reproducible experimental protocol is the foundation of reliable in vitro cytotoxicity data. The following is a comprehensive methodology for the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected to represent a variety of tumor types. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured regularly to maintain exponential growth.

Preparation of Test Compound

-

Stock Solution: A 10 mM stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C.

-

Working Solutions: Serial dilutions of the stock solution should be prepared in the complete cell culture medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

-

Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, and a single-cell suspension is prepared. Cells are then seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.

-

Cell Treatment: After 24 hours, the culture medium is removed, and 100 µL of fresh medium containing various concentrations of this compound is added to the wells. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only) are also included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

Data Analysis

-

Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

IC50 Determination: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of a novel compound.

Caption: Workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway of Action

The cytotoxic mechanism of doxorubicin and its analogs is primarily attributed to their interaction with DNA and the inhibition of topoisomerase II. The following diagram illustrates this proposed signaling pathway leading to apoptosis.

An In-Depth Technical Guide on 4-O-Demethyl-11-deoxydoxorubicin as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a derivative of the well-established anticancer drug doxorubicin, this compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a topoisomerase II inhibitor, available (though limited) data on its biological activity, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development in their exploration of this and related compounds.

Introduction

Anthracyclines, such as doxorubicin and daunorubicin, are mainstays in cancer chemotherapy. Their primary mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis. This compound is a specific analog within this class, distinguished by modifications to the doxorubicin scaffold. While research on this particular derivative is not as extensive as for its parent compound, it has been identified as a product of Streptomyces peucetius var. aureus and has demonstrated antibacterial and in vitro cytotoxic activity, as well as in vivo antitumor effects against experimental tumors. This guide aims to consolidate the available information and provide a framework for its further investigation.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating chromosomes during mitosis.

This compound, like other anthracyclines, acts as a topoisomerase II "poison." It intercalates into the DNA and traps the topoisomerase II enzyme in a covalent complex with the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Signaling Pathway of Topoisomerase II Inhibition by Anthracyclines

The following diagram illustrates the general signaling pathway initiated by anthracycline-mediated topoisomerase II inhibition.

Figure 1. Signaling pathway of topoisomerase II inhibition.

Quantitative Data

Table 1: Topoisomerase II Inhibition Data for Doxorubicin

| Compound | Enzyme Source | Assay Type | IC50 (µM) |

| Doxorubicin | Human Topoisomerase IIα | DNA Relaxation | ~1.0 - 5.0 |

| Doxorubicin | Human Topoisomerase IIβ | DNA Cleavage | ~2.0 - 10.0 |

Note: IC50 values can vary significantly based on experimental conditions.

Table 2: Cytotoxicity Data for Doxorubicin and 4'-iodo-4'-deoxydoxorubicin

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 1.0 |

| Doxorubicin | A549 | Lung Carcinoma | ~0.2 - 1.5 |

| Doxorubicin | HCT116 | Colon Carcinoma | ~0.05 - 0.5 |

| Doxorubicin | P388 | Murine Leukemia | ~0.01 - 0.1 |

| 4'-iodo-4'-deoxydoxorubicin | P388/DX | Doxorubicin-resistant Murine Leukemia | More active than Doxorubicin |

| 4'-iodo-4'-deoxydoxorubicin | Lewis Lung Carcinoma | Lung Carcinoma (Metastases) | More active than Doxorubicin |

Note: This data is provided for comparative purposes. The activity of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to an increase in linear DNA.

Experimental Workflow

Figure 2. Workflow for Topoisomerase II DNA Cleavage Assay.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

10x Topoisomerase II assay buffer

-

ATP solution

-

This compound stock solution

-

SDS (Sodium Dodecyl Sulfate) solution

-

EDTA (Ethylenediaminetetraacetic acid) solution

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

6x DNA loading dye

Procedure:

-

Prepare the reaction mixture on ice by adding the following in order: sterile water, 10x assay buffer, supercoiled plasmid DNA, and ATP.

-

Add the desired concentrations of this compound or a vehicle control to the reaction tubes.

-

Initiate the reaction by adding Topoisomerase II enzyme. Mix gently.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding SDS and EDTA.

-

Add Proteinase K to each reaction and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add 6x DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the dye fronts have migrated an adequate distance.

-

Visualize the DNA bands under UV light and document the results. The formation of a linear DNA band indicates topoisomerase II-mediated cleavage.

-

Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed DNA bands to determine the extent of cleavage induction.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow

Figure 3. Workflow for Cell Viability (MTT) Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only wells as a control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the anthracycline family of topoisomerase II inhibitors. While its general mechanism of action is understood to be similar to that of doxorubicin, a detailed characterization of its inhibitory potency, cytotoxic profile against a broad range of cancer cell lines, and specific effects on cellular signaling pathways is lacking. The experimental protocols and comparative data provided in this guide offer a foundation for researchers to undertake a more thorough investigation of this compound. Future studies should focus on obtaining quantitative data for its topoisomerase II inhibition and cytotoxicity, elucidating its specific signaling effects, and evaluating its efficacy in preclinical cancer models. Such research is crucial for determining its potential as a next-generation chemotherapeutic agent.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-O-Demethyl-11-deoxydoxorubicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of compounds widely used in chemotherapy.[1] Like its parent compound, doxorubicin, it is investigated for its potential cytotoxic effects against cancer cells.[2] Efficient purification of such analogues is critical for preclinical and clinical studies to ensure the removal of impurities, starting materials, and by-products from synthesis, which could affect biological activity and toxicity assessments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of doxorubicin and its derivatives.[1][3] This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase HPLC (RP-HPLC). The method is adapted from established protocols for doxorubicin and other anthracycline analogues.[4][5][6]

Methodology

The purification strategy involves a preparative RP-HPLC method that can be scaled up from an analytical method.[4] A C18 stationary phase is employed due to its wide use and effectiveness in separating anthracycline compounds.[3] The mobile phase consists of an acidified water/acetonitrile gradient, which allows for the efficient elution and separation of the target compound from impurities.

Experimental Protocol

1. Materials and Reagents:

-

Crude this compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid or Phosphoric Acid (HPLC grade)

-

Methanol (for sample preparation)

-

Dimethyl sulfoxide (DMSO, for initial sample dissolution if necessary)

2. Instrumentation:

-

Preparative HPLC system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

-

Lyophilizer or rotary evaporator for solvent removal

3. Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the HPLC purification. These parameters may require optimization depending on the specific impurity profile of the crude sample.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 21.2 x 150 mm |

| Mobile Phase A | Water with 0.1% (v/v) Acetic Acid or Phosphoric Acid | Water with 0.1% (v/v) Acetic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Start at 25% B, linear gradient to 40% B over 7 min. | Start at 25% B, linear gradient to 40% B over 7 min. |

| Flow Rate | 1.0 mL/min | 21.2 mL/min (or as per column manufacturer's guidelines) |

| Detection Wavelength | 254 nm and 488 nm | 254 nm and 488 nm |

| Injection Volume | 10 - 20 µL | 1 - 5 mL (depending on sample concentration) |

| Column Temperature | Ambient | Ambient |

4. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent. A small amount of DMSO followed by dilution with the initial mobile phase is often effective.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Purification Procedure:

-

Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 75% A, 25% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient method as described in the table above.

-

Monitor the chromatogram and collect the fraction(s) corresponding to the main peak of this compound.

-

Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pool the pure fractions.

-

Remove the HPLC solvents from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain the purified compound.

Results and Discussion

The described HPLC method is expected to provide good separation of this compound from its synthesis-related impurities. The use of a C18 column is well-established for the separation of anthracyclines. The gradient elution allows for the separation of compounds with a range of polarities. The detection at dual wavelengths (254 nm for the aromatic structure and 488 nm for the characteristic chromophore of anthracyclines) provides comprehensive monitoring. Purity of the final product should be assessed by analytical HPLC, and the identity can be confirmed by mass spectrometry and NMR.

Experimental Workflow

Caption: Workflow for the HPLC purification of this compound.

This application note provides a robust and adaptable HPLC method for the purification of this compound. The protocol is based on established methods for related anthracycline compounds and can be optimized to suit specific separation needs. The successful implementation of this method will yield a highly purified product suitable for further research and development.

References

Application Notes and Protocols for Cell Viability Assays: 4-O-Demethyl-11-deoxydoxorubicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 4-O-Demethyl-11-deoxydoxorubicin, an analog of the widely used chemotherapeutic agent doxorubicin, using common cell viability assays such as MTT and XTT.

Introduction

This compound is an anthracycline antibiotic and an analog of doxorubicin. Anthracyclines are a class of chemotherapeutic agents that exert their cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis or programmed cell death. The evaluation of the cytotoxic potential of novel doxorubicin analogs like this compound is a critical step in preclinical drug development. Cell viability assays are essential tools for determining the dose-dependent effects of such compounds on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells. These assays are widely used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.

Mechanism of Action: Doxorubicin-Induced Apoptosis

Doxorubicin and its analogs induce apoptosis through both intrinsic and extrinsic pathways. Key events include DNA damage, generation of reactive oxygen species (ROS), and activation of caspase cascades.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC50 value. The following tables provide a template for presenting such data, with example values for a related doxorubicin analog against various cancer cell lines.

Table 1: IC50 Values of a Doxorubicin Analog in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 0.5 ± 0.1 |

| HeLa | Cervical Carcinoma | 48 | 0.8 ± 0.2 |

| A549 | Lung Carcinoma | 48 | 1.2 ± 0.3 |

| HepG2 | Hepatocellular Carcinoma | 48 | 1.5 ± 0.4 |

Table 2: Comparative Cytotoxicity of Doxorubicin and a Doxorubicin Analog

| Compound | Cell Line | IC50 (µM) after 48h |

| Doxorubicin | MCF-7 | 0.9 ± 0.2 |

| Doxorubicin Analog | MCF-7 | 0.5 ± 0.1 |

| Doxorubicin | A549 | 1.8 ± 0.4 |

| Doxorubicin Analog | A549 | 1.2 ± 0.3 |

Experimental Protocols

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using MTT or XTT assays is outlined below.

Protocol 1: MTT Assay

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

-

Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Note: Doxorubicin has a red color and can interfere with the colorimetric readings of the MTT assay. To minimize this interference, it is recommended to remove the drug-containing medium and wash the cells with PBS before adding the MTT reagent.[1]

Protocol 2: XTT Assay

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1).

-

-

Drug Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

-

After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the MTT assay (Step 6) to calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion

The MTT and XTT assays are robust and reliable methods for evaluating the cytotoxic effects of this compound. Adherence to these detailed protocols will enable researchers to generate accurate and reproducible data on the dose-dependent effects of this compound, which is crucial for its preclinical evaluation as a potential anticancer agent. Proper experimental design, including appropriate controls and consideration of potential interferences, is essential for obtaining meaningful results.

References

Application Notes and Protocols for Administering 4-O-Demethyl-11-deoxydoxorubicin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of 4-O-Demethyl-11-deoxydoxorubicin, a doxorubicin analog. The protocols and data presented are synthesized from studies on closely related anthracyclines and should be adapted and optimized for specific experimental needs.

Overview and Background

This compound is an anthracycline glycoside isolated from cultures of Streptomyces peucetius var. aureus. Like its parent compound, doxorubicin, it is expected to exhibit cytotoxic activity against cancer cells and has shown activity in experimental tumors. The structural modifications may influence its potency, toxicity profile, and pharmacokinetic properties compared to doxorubicin.

The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and apoptosis in cancer cells. Another key aspect of their activity and toxicity is the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key in vivo data for doxorubicin and its analogs to provide a comparative context for studies with this compound.

Table 1: Comparative Antitumor Activity of Doxorubicin Analogs in Murine Models

| Compound | Animal Model | Tumor Model | Dosing Schedule | Efficacy | Reference |

| Doxorubicin | Mice | Gross leukemia, Mammary carcinoma, MS-2 sarcoma | Equitoxic doses | Active | [1] |

| Mice | B16 melanoma | Equitoxic doses | Active | [1] | |

| Mice | Colon 38 adenocarcinoma | Equitoxic doses | Active | [1] | |

| 4'-deoxydoxorubicin | Mice | Gross leukemia, Mammary carcinoma, MS-2 sarcoma | Equitoxic doses | As active as doxorubicin | [1] |

| Mice | B16 melanoma | Equitoxic doses | Slightly less active than doxorubicin | [1] | |

| Mice | Colon 38 adenocarcinoma | Equitoxic doses | More active than doxorubicin | [1] | |

| CF1 Mice | Methylazoxymethanol acetate-induced colon tumors | 2.7 mg/kg, 4 weekly injections | Significant decrease in tumor number | [2] | |

| CF1 Mice | Methylazoxymethanol acetate-induced colon tumors | 5 mg/kg, 6 weekly injections | Significant decrease in tumor number | [2] | |

| 4-demethoxy-4'-O-methyldoxorubicin | Mice | Murine leukemias and solid tumors | 1 mg/kg (equitoxic to 10 mg/kg DX) | Equally active to doxorubicin | [3] |

Table 2: Comparative Pharmacokinetic Parameters of Doxorubicin Analogs in Mice

| Compound | Parameter | Value | Animal Model | Reference |

| Doxorubicin | Plasma Elimination | Biexponential | Tumor-bearing mice | [3] |

| Terminal Half-life | 11 h | Mice with colon 38 adenocarcinoma | [4] | |

| Tissue Distribution | Highest in liver and kidney | Mice with colon 38 adenocarcinoma | [4] | |

| 4-demethoxy-4'-O-methyldoxorubicin | Plasma Elimination | Biexponential, slightly faster than Doxorubicin | Tumor-bearing mice | [3] |

| Tissue Distribution | 1.3-2 times higher than Doxorubicin in organs, 3 times higher in tumor | Tumor-bearing mice | [3] | |

| Elimination from Heart and Liver | Detectable up to 24 h (DX up to 7 days) | Tumor-bearing mice | [3] | |

| 4'-deoxydoxorubicin | Tissue Levels | Same as Doxorubicin, except higher peak in spleen and lung | Mice with solid tumors | [5] |

| Elimination Rate from Organs | Higher than Doxorubicin | Mice with solid tumors | [5] | |

| 4'-deoxy-4'-iodo-doxorubicin | Plasma Terminal Half-life | 5 h | Mice with colon 38 adenocarcinoma | [4] |

| Oral Absorption Efficiency | 27% | Mice with colon 38 adenocarcinoma | [4] | |

| Tissue Distribution | Higher than Doxorubicin in tumor, spleen, lung, small intestine, brain, pancreas, and ovaries | Mice with colon 38 adenocarcinoma | [4] | |

| Area Under the Curve (Heart) | 3 times lower than Doxorubicin | Mice with colon 38 adenocarcinoma | [4] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for doxorubicin and its analogs for administration to animal models involves creating a solution that is both stable and biocompatible.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

-

Prepare the vehicle solution: A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A typical ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.

-

Dissolve the compound: First, dissolve the required amount of this compound powder in DMSO to create a stock solution.

-

Prepare the final formulation: To the DMSO stock solution, add PEG300 and mix until the solution is clear. Then, add Tween 80 and mix again. Finally, add the saline or PBS to reach the final desired concentration and volume.

-

Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before injection.

Administration in a Murine Xenograft Model

This protocol outlines the administration of this compound to mice bearing subcutaneous tumors.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are suitable for xenograft studies with human cancer cell lines.

Protocol:

-

Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel). Inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound intravenously (i.v.) via the tail vein. The dosage and schedule should be determined from preliminary dose-finding studies, but a starting point could be based on equitoxic doses of related compounds like 4'-deoxydoxorubicin (e.g., weekly injections).

-

Monitoring: Monitor the animals for tumor growth, body weight (as an indicator of toxicity), and any signs of adverse effects.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. At the endpoint, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study in Mice

This protocol describes a basic pharmacokinetic study to determine the distribution and elimination of this compound.

Animal Model:

-

Healthy mice (e.g., BALB/c) or tumor-bearing mice can be used.

Protocol:

-

Drug Administration: Administer a single dose of this compound intravenously to a cohort of mice.

-

Sample Collection: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from a subset of mice at each time point (serial sampling from the same animal is possible in some cases but terminal sampling is more common for tissue collection). Blood can be collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma and Tissue Preparation: Centrifuge the blood samples to separate the plasma. Euthanize the animals and harvest major organs (liver, kidney, heart, spleen, lung) and tumors (if applicable). Homogenize the tissues in a suitable buffer.

-

Drug Quantification: Extract the drug from plasma and tissue homogenates. Quantify the concentration of this compound and its potential metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).

Visualizations

Proposed Signaling Pathway of this compound

Based on the known mechanisms of doxorubicin, the following pathway is proposed for this compound.

References

- 1. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumoral activity of 4'-deoxydoxorubicin compared to doxorubicin and 5-fluorouracil on methylazoxymethanol acetate-induced colon tumors in CF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence assays and pharmacokinetic studies of 4'-deoxydoxorubicin and doxorubicin in organs of mice bearing solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 4-O-Demethyl-11-deoxydoxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a class of compounds known for their potent antibacterial and antitumor properties.[1][2] As an analog of the widely used chemotherapeutic agent doxorubicin, it is presumed to exert its cytotoxic effects through similar mechanisms, including intercalation into DNA and inhibition of topoisomerase II.[3][4] This disruption of DNA replication and transcription ultimately leads to cell cycle arrest and apoptosis.[3][5]

Flow cytometry is a powerful technique for investigating the effects of cytotoxic compounds on the cell cycle.[6] By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed based on their DNA content.[7][8] These application notes provide a framework for analyzing the cell cycle arrest induced by this compound using flow cytometry.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical results observed with the parent compound, doxorubicin, in various cancer cell lines. Actual results for this compound may vary depending on the cell line, concentration, and exposure time.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Prostate Cancer Cells (PC3)

| Treatment | Concentration (µg/mL) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Control (Untreated) | 0 | 65.2 | 20.5 | 14.3 |

| This compound | 10 | 55.8 | 15.1 | 29.1 |

| This compound | 25 | 42.3 | 10.7 | 47.0 |

| This compound | 50 | 30.1 | 8.2 | 61.7 |

Based on data for doxorubicin in PC3 cells, a significant increase in the G2/M population is expected with increasing concentrations of the drug, indicating a G2/M phase cell cycle arrest.[9]

Table 2: Time-Course of G2/M Arrest in Human Leukemia Cells (Molt-4) Treated with this compound (1.0 µg/mL)

| Time after Treatment (hours) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| 0 (Control) | 58.4 | 28.1 | 13.5 |

| 12 | 50.2 | 22.5 | 27.3 |

| 24 | 41.7 | 15.9 | 42.4 |

| 48 | 35.9 | 12.3 | 51.8 |

Doxorubicin has been shown to induce a time-dependent accumulation of cells in the G2/M phase.[10] A similar kinetic profile is anticipated for this compound.

Experimental Protocols

Protocol 1: Cell Culture and Drug Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., PC3, MCF-7, HeLa) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (typically 1-2 x 10^5 cells/well).

-

Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).

-

Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48 hours).

Protocol 2: Cell Staining for Flow Cytometry Analysis

This protocol is for staining fixed cells with propidium iodide (PI) for DNA content analysis.[3][7][11]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

RNase A Solution (100 µg/mL in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.

-

For suspension cells, directly collect the cells.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at approximately 300 x g for 5 minutes.[3]

-

Aspirate the supernatant.

-

-

Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

-

Fixation:

-

Staining:

-

Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.

-

Carefully decant the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 400 µL of PI staining solution.[3]

-

Add 100 µL of RNase A solution to ensure that only DNA is stained.[3][12]

-

Incubate at room temperature for 15-30 minutes, protected from light.[11]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000 events per sample.[3]

-

Use a linear scale for the PI fluorescence signal.

-

Gate out doublets and aggregates to ensure analysis of single cells.[12]

-

Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for cell cycle analysis.

Postulated Signaling Pathway for Cell Cycle Arrest

This diagram illustrates the generally accepted signaling pathway for doxorubicin-induced cell cycle arrest, which is hypothesized to be similar for this compound.

Caption: Postulated signaling pathway for G2/M arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Doxorubicin - Wikipedia [en.wikipedia.org]

- 5. remedypublications.com [remedypublications.com]

- 6. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and biological activity of the anthracycline analog, 4-demethyl-6-O-methyl-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Doxorubicin-Induced G2/M Arrest in Breast Cancer Cells Modulated by Natural Compounds Naringenin and Hesperidin | Junedi | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]

- 12. go.drugbank.com [go.drugbank.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 4'-O-Demethyl-11-deoxydoxorubicin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-O-Demethyl-11-deoxydoxorubicin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4'-O-Demethyl-11-deoxydoxorubicin and what are its general properties?

4'-O-Demethyl-11-deoxydoxorubicin is an anthracycline antibiotic, a derivative of the well-known chemotherapeutic agent doxorubicin.[1][2][3] It exhibits antibacterial and antitumor properties and has been shown to be cytotoxic to cancer cell lines such as HeLa cells.[2][3] Like other anthracyclines, it is a complex organic molecule that can present solubility challenges in aqueous solutions.

Q2: What is the primary mechanism of action for 4'-O-Demethyl-11-deoxydoxorubicin?

While specific studies on 4'-O-Demethyl-11-deoxydoxorubicin are limited, its mechanism of action is presumed to be similar to that of doxorubicin. The primary mechanisms for doxorubicin are:

-

DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes. This oxidative stress can trigger apoptotic pathways.

These actions collectively lead to cell cycle arrest and apoptosis (programmed cell death).

Q3: In which solvents is 4'-O-Demethyl-11-deoxydoxorubicin soluble?

-

Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. Many suppliers of doxorubicin and its analogues provide solubility information in DMSO. For instance, doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[4]

-

Intermediate Dilutions: Ethanol can be used for intermediate dilutions, although the solubility is generally lower than in DMSO. Doxorubicin hydrochloride has a lower solubility in ethanol, around 1 mg/mL.[4]

-

Aqueous Solutions: 4'-O-Demethyl-11-deoxydoxorubicin, like doxorubicin, is expected to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in these buffers is not recommended.

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Troubleshooting Guide

Issue 1: My 4'-O-Demethyl-11-deoxydoxorubicin precipitated when I added it to my cell culture medium.

This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity from a high concentration in DMSO to a predominantly aqueous environment can cause the compound to fall out of solution.

Solutions:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity to the cells. However, a slightly higher but non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

-

Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions. For example, first, dilute the stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of the complete medium.

-

Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

-

Increase Serum Concentration (if applicable): If your experimental design allows, a higher serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins that can bind to the drug.

-

Sonication: Brief sonication of the final solution can sometimes help to redissolve small precipitates, but this should be done cautiously to avoid damaging the compound or other medium components.

Issue 2: I am observing unexpected or inconsistent results in my cytotoxicity assays.

This could be related to solubility issues leading to inconsistent dosing or direct compound toxicity unrelated to its primary mechanism of action.

Solutions:

-

Visual Inspection for Precipitation: Before adding the treatment to your cells, carefully inspect the diluted compound in the medium for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the actual concentration of the soluble drug is lower than intended.

-

Filter Sterilization: After diluting the compound into the final medium, you can filter-sterilize the solution using a 0.22 µm filter. This will remove any undissolved particles, ensuring you are working with a true solution. However, be aware that this may also reduce the final concentration if a significant amount has precipitated.

-

Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for the drug dilutions to account for any effects of the solvent on cell viability.

-

Positive Control: Use a well-characterized related compound, such as doxorubicin, as a positive control to ensure your assay is performing as expected.

Issue 3: How can I determine the optimal concentration range for my experiments?

A dose-response experiment is essential to determine the effective concentration range of 4'-O-Demethyl-11-deoxydoxorubicin for your specific cell line.

Solution:

-

Perform a Pilot Experiment: Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the approximate range where you observe a biological effect.

-

Narrow Down the Concentration Range: Based on the pilot results, perform a more detailed dose-response curve with more concentrations within the active range to accurately determine the IC50 (the concentration that inhibits 50% of the biological activity). For reference, the IC50 of doxorubicin in HeLa cells has been reported to be in the range of 0.2 to 5.56 µM, depending on the experimental conditions.[5][6][7][8]

Data Presentation

Table 1: Physical and Chemical Properties of 4'-O-Demethyl-11-deoxydoxorubicin

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇NO₁₀ | [9] |

| Molecular Weight | 513.49 g/mol | [9] |

| Appearance | Solid (inferred) | |

| CAS Number | 81382-05-0 | [9] |

Table 2: Solubility of Doxorubicin Hydrochloride (as a reference for 4'-O-Demethyl-11-deoxydoxorubicin)

| Solvent | Approximate Solubility | Reference |

| DMSO | 10 mg/mL | [4] |

| Water | Sparingly soluble | [4] |

| Ethanol | ~1 mg/mL | [4] |

| PBS (pH 7.2) | ~0.5 mg/mL (in 1:1 DMSO:PBS) | [4] |

Experimental Protocols

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of 4'-O-Demethyl-11-deoxydoxorubicin using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

4'-O-Demethyl-11-deoxydoxorubicin

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 4'-O-Demethyl-11-deoxydoxorubicin in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Mandatory Visualizations